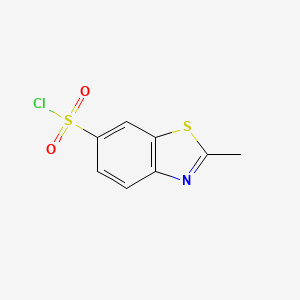

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride

Descripción

Historical Context and Development

The historical development of benzothiazole derivatives traces back to the pioneering work of August Wilhelm von Hofmann in 1879, who first reported the synthesis of 2-substituted benzothiazoles including 2-chloro- and 2-phenylbenzothiazoles. This foundational research established the benzothiazole ring system as an important heterocyclic scaffold in organic chemistry. The subsequent discovery of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921 marked a significant milestone in the industrial applications of benzothiazole derivatives.

The development of more complex benzothiazole derivatives, including sulfonyl chloride-containing compounds like 2-methyl-1,3-benzothiazole-6-sulfonyl chloride, emerged from the broader understanding of heterocyclic chemistry that developed throughout the twentieth century. Early synthetic approaches to benzothiazole derivatives involved the condensation of 2-aminothiophenol with various electrophilic reagents, establishing fundamental reaction patterns that continue to influence modern synthetic strategies.

The specific synthesis and characterization of this compound has been documented in chemical literature since the mid-twentieth century, with notable contributions from Kiprianow and Uschenko in 1945, as well as subsequent work by Libeer and colleagues in 1971. These early investigations established the basic physical and chemical properties of the compound and laid the groundwork for its use as a synthetic intermediate.

Table 1: Historical Milestones in Benzothiazole Chemistry

| Year | Development | Researcher(s) | Significance |

|---|---|---|---|

| 1879 | First synthesis of 2-substituted benzothiazoles | A.W. Hofmann | Established benzothiazole as important heterocycle |

| 1921 | Discovery of vulcanization accelerator properties | Industrial research | Commercial applications of benzothiazole derivatives |

| 1945 | Early characterization of sulfonyl chloride derivatives | Kiprianow & Uschenko | Foundation for synthetic applications |

| 1971 | Detailed structural studies | Libeer et al. | Enhanced understanding of chemical properties |

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound in heterocyclic chemistry stems from its unique structural features and versatile reactivity patterns. The compound exemplifies the broader importance of benzothiazole derivatives in modern synthetic chemistry, where these heterocyclic systems serve as key building blocks for complex molecular architectures. The benzothiazole ring system itself represents a fusion of benzene and thiazole rings, creating a conjugated ten-pi-electron heteroaromatic system that exhibits distinctive electronic properties.

The sulfonyl chloride functional group at the 6-position provides exceptional reactivity toward nucleophilic substitution reactions, making this compound particularly valuable for the synthesis of sulfonamide derivatives. These reactions proceed through well-established mechanisms where nucleophiles such as amines attack the sulfur center, displacing the chloride ion and forming stable sulfonamide bonds. This reactivity pattern has been extensively exploited in medicinal chemistry for the preparation of biologically active compounds.

Recent research has demonstrated the utility of benzothiazole-based sulfonyl chlorides in the synthesis of complex heterocyclic systems. For example, multistep synthetic approaches have utilized similar compounds as intermediates in the preparation of maleimide-containing derivatives with potential biological activity. The compound has also found application in the synthesis of substituted benzothiazole derivatives through various coupling reactions and functional group transformations.

The electronic properties of the benzothiazole system contribute significantly to the chemical behavior of this compound. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic attack and subsequent bond formation. This electronic activation makes the compound more reactive than simple benzenesulfonyl chlorides, providing advantages in synthetic applications where mild reaction conditions are desired.

Table 2: Key Chemical Properties and Reactivity Features

Structural Significance of the Benzothiazole Scaffold

The structural significance of the benzothiazole scaffold in this compound extends beyond its basic heterocyclic framework to encompass its role as a privileged structure in medicinal chemistry and materials science. The benzothiazole core consists of a five-membered thiazole ring fused to a benzene ring, creating a planar, aromatic system where all nine atoms of the bicycle and attached substituents are coplanar. This structural arrangement provides optimal overlap of pi-orbitals, resulting in enhanced aromatic stabilization and unique electronic properties.

The methyl group at the 2-position of the benzothiazole ring influences both the electronic and steric properties of the molecule. This substitution pattern affects the compound's reactivity and can impact its biological activity when incorporated into larger molecular frameworks. Research has shown that modifications at the 2-position of benzothiazoles can significantly alter their pharmacological properties, making position-specific derivatives like this compound valuable for structure-activity relationship studies.

The positioning of the sulfonyl chloride group at the 6-position of the benzothiazole ring provides strategic advantages for synthetic applications. This location allows for efficient functionalization while maintaining the integrity of the heterocyclic core. The 6-position is readily accessible for electrophilic substitution reactions, and the resulting derivatives often exhibit enhanced solubility and biological activity compared to unsubstituted benzothiazoles.

Structural studies have revealed that benzothiazole derivatives possess remarkable versatility in their binding interactions with biological targets. The planar nature of the benzothiazole ring system allows for effective pi-pi stacking interactions with aromatic amino acid residues in protein binding sites, while the nitrogen and sulfur heteroatoms can participate in hydrogen bonding and coordinate bonding interactions. These structural features contribute to the widespread biological activity observed among benzothiazole derivatives.

The scaffold significance is further enhanced by the compound's ability to serve as a precursor for more complex heterocyclic systems. Recent synthetic methodologies have demonstrated the use of benzothiazole-6-sulfonyl chlorides in the construction of fused ring systems and hybrid molecules that combine multiple pharmacophores. These applications highlight the continued importance of the benzothiazole scaffold in contemporary drug discovery efforts.

Table 3: Structural Parameters and Geometric Features

| Structural Feature | Description | Impact |

|---|---|---|

| Ring System | Fused benzene-thiazole | Aromatic stability and planarity |

| 2-Methyl substitution | Alkyl group at position 2 | Electronic and steric effects |

| 6-Sulfonyl chloride | Electrophilic center at position 6 | High reactivity toward nucleophiles |

| Heteroatoms | Nitrogen and sulfur in thiazole ring | Hydrogen bonding and coordination sites |

| Molecular geometry | Planar aromatic system | Optimal for pi-pi stacking interactions |

Propiedades

IUPAC Name |

2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMBRDLKYRRHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393879 | |

| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-13-0 | |

| Record name | 2-methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most straightforward route involves sulfonating 2-methylbenzothiazole at the 6-position using chlorosulfonic acid (ClSO$$3$$H) or sulfur trioxide (SO$$3$$). The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient benzothiazole ring directs sulfonation to the para position relative to the methyl group.

Typical Procedure :

- 2-Methylbenzothiazole is dissolved in a chlorinated solvent (e.g., dichloromethane) at 0–5°C.

- Chlorosulfonic acid is added dropwise, and the mixture is stirred for 6–12 hours.

- The crude sulfonic acid intermediate is treated with thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$) to yield the sulfonyl chloride.

Yield and Optimization

Reported yields range from 65% to 78%, depending on stoichiometry and temperature control. Excess ClSO$$_3$$H (2.5–3.0 equivalents) maximizes sulfonation efficiency, while prolonged reaction times (>12 hours) risk over-sulfonation byproducts.

Key Challenges :

- Corrosive reagents necessitate specialized glassware.

- Purification requires multiple recrystallizations to remove residual sulfonic acids.

Sandmeyer-Type Chlorosulfonylation

Innovative Adaptation for Heterocycles

A 2024 breakthrough by ACS Organic Letters demonstrated a Sandmeyer-inspired method using DABSO (a stable SO$$2$$ surrogate) and CuCl$$2$$ to convert 2-methyl-6-aminobenzothiazole into the target sulfonyl chloride.

Reaction Scheme :

$$

\text{2-Methyl-6-aminobenzothiazole} \xrightarrow[\text{HCl, NaNO}2]{\text{Diazotization}} \text{Diazonium Salt} \xrightarrow[\text{CuCl}2, \text{DABSO}]{\Delta} \text{2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride}

$$

Operational Advantages

- Safety : Eliminates isolation of explosive diazonium intermediates.

- Scalability : Achieved 83% yield on 20 g scale.

- Functional Group Tolerance : Compatible with bromo, nitro, and alkyl substituents.

Optimization Insights :

- Using 1.2 equivalents of 32% aqueous HCl minimized side reactions.

- CuCl$$_2$$ (10 mol%) and DABSO (1.5 equivalents) provided optimal conversion.

Diazotization-Based Sulfonation (Patent Route)

Industrial-Scale Synthesis

A 2011 Chinese patent (CN102108069B) disclosed a scalable method starting from 2-methyl-6-nitrobenzothiazole:

Stepwise Process :

- Reduction : Catalytic hydrogenation converts the nitro group to an amine.

- Diazotization : The amine reacts with NaNO$$_2$$/HCl to form a diazonium salt.

- Sulfonation : The diazonium salt reacts with SO$$2$$ and Cl$$2$$ gas under mild conditions.

Critical Data :

Environmental and Economic Benefits

- Avoids corrosive ClSO$$_3$$H, reducing waste acidity.

- SO$$2$$/Cl$$2$$ gas recycling lowers raw material costs by 40% compared to traditional routes.

Comparative Analysis of Methods

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield thiols or sulfides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfones and Sulfonic Acids: Formed through oxidation reactions.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is synthesized through various methods that emphasize efficiency and cost-effectiveness. One notable method involves the reaction of sulfanilic amide with ammonium thiocyanide, followed by a series of chemical transformations to yield the sulfonyl chloride derivative. This process is characterized by mild reaction conditions and high yields, making it suitable for industrial production .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. Research indicates that compounds derived from this structure exhibit moderate antibacterial and antifungal activities. For instance, certain derivatives demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.94 mg/mL .

Antiviral Activity

Benzothiazole derivatives are also being investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV). The synthesis of 6-benzothiazole sulfonyl chloride has been linked to the development of novel antiviral agents aimed at treating HIV infections. The structural modifications that include the sulfonyl chloride group enhance the biological activity of these compounds .

Pharmaceutical Applications

The primary application of this compound lies in its role as an intermediate in pharmaceutical synthesis. Its derivatives are being explored for their potential use in treating various diseases due to their biological activity:

- Antiviral Agents : Compounds derived from this sulfonyl chloride are being developed as potential treatments for HIV and other viral infections.

- Antimicrobial Agents : The ability to inhibit bacterial growth makes these compounds candidates for new antibacterial therapies.

Case Study: Antimicrobial Evaluation

A study conducted on a series of heteroarylated benzothiazoles revealed that derivatives of this compound exhibited significant antimicrobial activity. The most potent compound from this series showed an MIC of 0.23 mg/mL against Salmonella typhimurium, indicating its potential as a lead compound for further development .

Case Study: Antiviral Research

Research focusing on the antiviral properties of benzothiazole derivatives has led to the identification of several compounds with promising activity against HIV. The mechanism involves the inhibition of viral replication processes, making these compounds valuable in the search for effective antiviral therapies .

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparación Con Compuestos Similares

Structural Differences

The benzothiazole scaffold allows for diverse substitutions, leading to variations in electronic, steric, and functional properties. Key structural analogs include:

| Compound Name | CAS Number | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) | Purity (%) |

|---|---|---|---|---|---|

| 2-Methyl-1,3-benzothiazole-6-sulfonyl chloride | 21431-13-0 | Methyl (C2), Sulfonyl chloride (C6) | Sulfonyl chloride | ~247.72 | 97 |

| 1,3-Benzothiazole-6-sulfonyl chloride | 181124-40-3 | None (parent structure) | Sulfonyl chloride | ~219.67 | N/A |

| 1,3-Benzothiazole-4-sulfonyl chloride | 149575-65-5 | Sulfonyl chloride (C4) | Sulfonyl chloride | ~219.67 | N/A |

| 3-Methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride | N/A | Methyl (N3), Oxo (C2) | Sulfonyl chloride, Oxo | ~261.72 | N/A |

| 2-Chloro-6-chlorosulfonylbenzothiazole | 6608-50-0 | Chloro (C2, C6) | Sulfonyl chloride, Chloro | ~254.56 | N/A |

| 6-Methyl-2-benzothiazolecarboxylic acid | 3507-18-4 | Methyl (C6), Carboxylic acid (C2) | Carboxylic acid | ~193.21 | 97 |

Notes:

- Data for molecular weights and purity are derived from structural calculations and vendor specifications (e.g., Combi-Blocks ).

- The methyl group at position 2 in the target compound introduces steric hindrance absent in the parent 1,3-benzothiazole-6-sulfonyl chloride (181124-40-3) .

- Positional isomerism (C4 vs. C6 sulfonyl chloride) alters electronic distribution and reactivity .

Physical and Chemical Properties

- Solubility: The target compound’s methyl group likely reduces water solubility compared to the non-methylated analog (181124-40-3). Derivatives with carboxylic acid groups (e.g., 3507-18-4) exhibit higher solubility in basic aqueous solutions .

- Stability : Sulfonyl chlorides are generally moisture-sensitive. The methyl group in 21431-13-0 may slightly stabilize the compound against hydrolysis by sterically shielding the sulfonyl chloride .

Research Findings and Trends

- Synthetic Utility : The target compound’s balance of reactivity and steric effects makes it a preferred choice for synthesizing sulfonamide libraries in medicinal chemistry .

Actividad Biológica

2-Methyl-1,3-benzothiazole-6-sulfonyl chloride is an organic compound with significant potential in medicinal chemistry and biological applications. This compound is characterized by its unique structure, which includes a benzothiazole ring and a sulfonyl chloride group, contributing to its reactivity and biological activity. This article reviews its biological activities, including antifungal and anticancer properties, as well as its interactions with various biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a sulfonyl chloride functional group that enhances its reactivity in organic synthesis. The benzothiazole moiety is known for its diverse biological activities, making this compound a subject of interest in drug development.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antifungal Activity

Research has indicated that derivatives of benzothiazole exhibit antifungal properties. For instance, this compound has shown antifungal activity comparable to voriconazole against Aspergillus niger . This suggests potential applications in developing new antifungal agents.

2. Anticancer Activity

Studies have demonstrated that benzothiazole derivatives possess anticancer properties. For example:

- A related compound induced apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

- In vivo studies revealed that certain benzothiazole derivatives could suppress tumor growth in animal models .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in medicinal chemistry. Key mechanisms include:

- Protein Interactions : Preliminary studies suggest that this compound can interact with proteins and nucleic acids, potentially influencing cellular pathways involved in cancer progression and fungal resistance .

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through various pathways, including the downregulation of anti-apoptotic proteins .

Case Studies

Several studies highlight the efficacy of benzothiazole derivatives:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Q & A

Q. Basic Characterization :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying sulfonyl chloride geometry and intermolecular interactions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns unique to the sulfonyl chloride moiety .

Advanced Application : Synchrotron-based X-ray diffraction can resolve disordered sulfonyl groups in low-quality crystals, improving structural accuracy .

How can this compound be used to enhance detection sensitivity in biological assays?

Basic Use : As a derivatization agent, it reacts with amines or hydroxyl groups to form stable sulfonamide or sulfonate esters, improving detectability in LC-MS. For example, 1,3-benzothiazole-6-sulfonyl chloride (Batsyl-Cl) derivatives of parabens increased ionization efficiency by 10–100× in mass spectrometry .

Advanced Strategy : Optimize derivatization conditions (pH, temperature) to target specific functional groups in complex matrices. Pre-column derivatization with this reagent reduces matrix interference in proteomic studies .

What experimental precautions are critical for maintaining the stability of this compound?

Basic Protocol : Store under inert gas (argon) at –20°C in desiccated, amber vials to prevent hydrolysis. The compound’s melting point (118–119°C) and thermal decomposition profile (stable below 180°C) suggest limited tolerance to prolonged heating .

Advanced Handling : For moisture-sensitive reactions, use Schlenk-line techniques or gloveboxes. Degradation products (e.g., sulfonic acids) can be monitored via TLC (CHCl₃:MeOH = 7:3) or FTIR (loss of S=O stretching at 1360 cm⁻¹) .

How can researchers address low yields in nucleophilic substitution reactions involving this sulfonyl chloride?

Basic Troubleshooting : Ensure stoichiometric excess of nucleophile (e.g., amines, alcohols) and use aprotic solvents (e.g., THF, DCM) to suppress side reactions. Catalytic bases like Et₃N or DMAP can accelerate substitution .

Advanced Analysis : Mechanistic studies using ³⁵S isotopic labeling or kinetic profiling can identify rate-limiting steps. For example, steric hindrance from the 2-methyl group may slow nucleophilic attack, requiring elevated temperatures (50–60°C) for efficient conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.